ethyl 1-(6-chloropyridazin-3-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 1-(6-chloropyridazin-3-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes a chloropyridazinyl group, a trifluoromethyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(6-chloropyridazin-3-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 6-chloropyridazine with ethyl 5-(trifluoromethyl)-1H-pyrazole-4-carboxylate under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems and precise control of reaction parameters, such as temperature, pressure, and reaction time, ensures high yield and purity of the final product. Industrial methods also focus on optimizing the use of reagents and minimizing waste to enhance the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(6-chloropyridazin-3-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The chloropyridazinyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with different functional groups.
Scientific Research Applications
Ethyl 1-(6-chloropyridazin-3-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 1-(6-chloropyridazin-3-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The trifluoromethyl group enhances its lipophilicity, facilitating its interaction with lipid membranes and improving its bioavailability.
Comparison with Similar Compounds
Ethyl 1-(6-chloropyridazin-3-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate: This compound shares the chloropyridazinyl group but has a piperidine ring instead of a pyrazole ring.
Ethyl 1-(6-chloropyridazin-3-yl)cyclopropane-1-carboxylate: This compound also contains the chloropyridazinyl group but features a cyclopropane ring.
The uniqueness of this compound lies in its combination of the trifluoromethyl group and the pyrazole ring, which imparts distinct chemical and biological properties.
Biological Activity
Ethyl 1-(6-chloropyridazin-3-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, identified by its CAS number 1823184-20-8, exhibits a unique structure that may contribute to various pharmacological effects, particularly in anti-inflammatory and anticancer domains.
Chemical Structure and Properties
The chemical formula of this compound is C11H8ClF3N4O2. Its structure features a trifluoromethyl group and a chloropyridazine moiety, which are significant for its biological activity.
Property | Value |
---|---|
Molecular Weight | 300.66 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
CAS Number | 1823184-20-8 |
Anti-inflammatory Activity
Recent studies have indicated that compounds with a pyrazole core can exhibit significant anti-inflammatory properties. For example, derivatives similar to this compound have been evaluated for their inhibitory effects on cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
In a comparative study, the IC50 values of various pyrazole derivatives against COX-2 were reported, with some compounds demonstrating potent inhibition comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib. For instance:
- Compound A : IC50 = 23.8 μM (COX-2)
- Compound B : IC50 = 28.39 μM (COX-1)
These findings suggest that this compound could potentially exhibit similar anti-inflammatory effects, warranting further investigation into its mechanism of action and therapeutic potential .
Anticancer Properties
The pyrazole scaffold has been linked to anticancer activity through various mechanisms, including the inhibition of specific kinases involved in tumor progression. This compound's structural features may enhance its ability to interact with these targets.
In vitro studies have shown that similar compounds can induce apoptosis in cancer cell lines through the modulation of signaling pathways such as NF-kB and MAPK. The presence of electron-withdrawing groups like trifluoromethyl may also enhance the compound's potency against cancer cells by increasing lipophilicity and cellular uptake.
Case Studies
Several case studies have explored the biological activities of pyrazole derivatives:
- Study on COX Inhibition : A series of pyrazole derivatives were synthesized and tested for COX inhibition. The study found that specific substitutions on the pyrazole ring significantly influenced the inhibitory activity against COX enzymes, with some compounds showing IC50 values lower than those of traditional NSAIDs .
- Anticancer Activity Evaluation : In another study, derivatives were tested against various cancer cell lines, demonstrating significant cytotoxicity and induction of apoptosis. The results indicated that modifications to the pyrazole core could enhance anticancer efficacy .
Properties
Molecular Formula |
C11H8ClF3N4O2 |
---|---|
Molecular Weight |
320.65 g/mol |
IUPAC Name |
ethyl 1-(6-chloropyridazin-3-yl)-5-(trifluoromethyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C11H8ClF3N4O2/c1-2-21-10(20)6-5-16-19(9(6)11(13,14)15)8-4-3-7(12)17-18-8/h3-5H,2H2,1H3 |
InChI Key |
BHXITZPPRMQWRM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=NN=C(C=C2)Cl)C(F)(F)F |
Origin of Product |
United States |
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